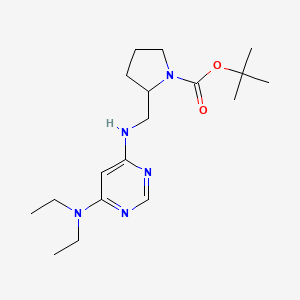

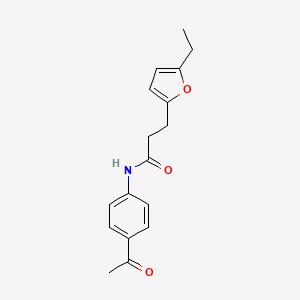

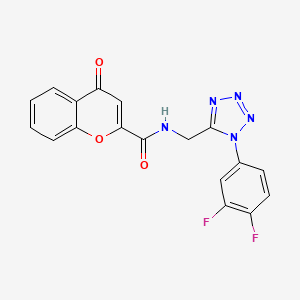

![molecular formula C22H18FN3O3 B2538444 3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-13-0](/img/structure/B2538444.png)

3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-[(4-Fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione" is a derivative of the pyrido[2,3-d]pyrimidine class, which is known for its biological activity and potential therapeutic applications. The presence of fluorophenyl and methoxyphenyl groups suggests potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions, as seen in similar compounds .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves multi-step reactions, including cyclocondensation, formylation, and ring-closing reactions . For example, a microwave-assisted process has been used for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for the preparation of functional fluorophores . Similarly, an efficient synthesis route for a related pyrido[1,2-c]pyrimidine core structure has been described, highlighting a nearly quantitative ring-closing reaction .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized using various spectral techniques, including NMR, UV-visible, FT-IR spectroscopy, and single-crystal X-ray diffraction analysis . These studies reveal that the pyridine and pyrimidine rings are often coplanar or nearly so, which could be important for their biological activity. The presence of substituents like fluorophenyl and methoxyphenyl groups can influence the overall molecular conformation and reactivity .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidine derivatives can participate in various chemical reactions, including coordination with metal ions, as seen in the study of N1-hexyl substituted pyrimidines . The reactivity of these compounds can be influenced by the presence of substituents, which can lead to the formation of complex 3D architectures in the solid state . Additionally, the synthesis of fluorophores from pyrazolo[1,5-a]pyrimidines suggests potential for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. Computational methods like density functional theory (DFT) and time-dependent DFT have been used to analyze the electronic structures of these compounds, providing insights into their reactivity and potential as therapeutic agents . Molecular electrostatic potential (MEP) analysis has been employed to predict nucleophilic and electrophilic sites, which are crucial for understanding their interactions with biological targets .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Chemical Synthesis and Structural Analysis : The synthesis of pyrido[2,3-d]pyrimidine derivatives and their structural elucidation through crystallography and spectroscopy have been extensively studied. For instance, derivatives of pyrido[2,3-d]pyrimidine have been synthesized to explore their crystal structures, showing different molecular and crystal configurations due to varied substitutions at specific positions on the ring system. Such studies offer deep insights into the molecular architecture and potential chemical reactivity of these compounds (Trilleras et al., 2009).

Biological Activities and Applications : The biological activities of pyrido[2,3-d]pyrimidine derivatives range from antimicrobial to anti-inflammatory properties. Some derivatives have been synthesized and evaluated for their urease inhibition potential, showcasing their utility in designing novel inhibitors for specific enzymes (Rauf et al., 2010). Additionally, certain fluorinated derivatives have been explored for their potential use in positron emission tomography (PET) imaging as tracer molecules, indicating their significance in medical diagnostics and research (Gazivoda Kraljević et al., 2011).

Synthetic Routes and Novel Compounds : Innovative synthetic routes to generate novel pyrido[2,3-d]pyrimidine derivatives have been developed, with some focusing on the incorporation of fluorine and other substituents to create compounds with potential therapeutic applications. These synthetic methodologies not only expand the chemical space of pyrido[2,3-d]pyrimidine derivatives but also open new avenues for the exploration of their pharmacological properties (Rosen et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O3/c1-29-18-5-2-4-16(12-18)14-25-20-19(6-3-11-24-20)21(27)26(22(25)28)13-15-7-9-17(23)10-8-15/h2,4-5,7-10,12,19-20,24H,3,6,11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIIJWMXHVHNPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C3C(CCCN3)C(=O)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156590581 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

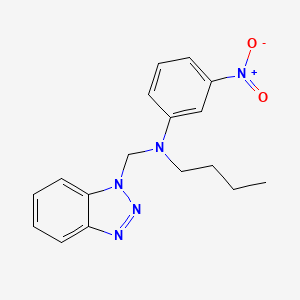

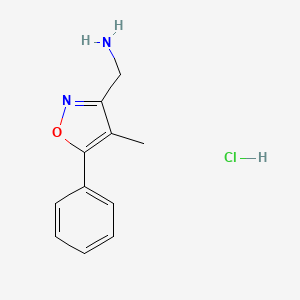

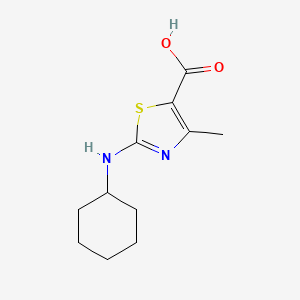

![1-methyl-4-[(5-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2538381.png)

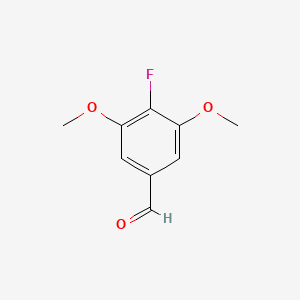

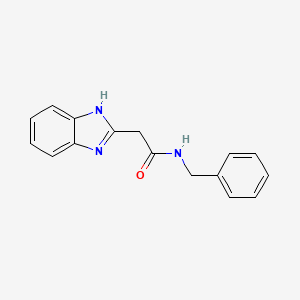

![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)

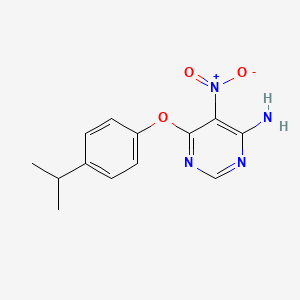

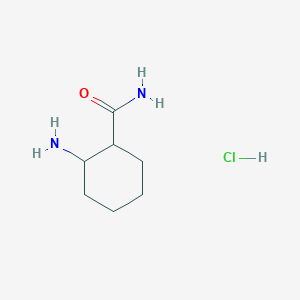

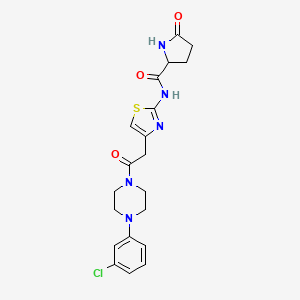

![N-(3-methoxypropyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2538383.png)